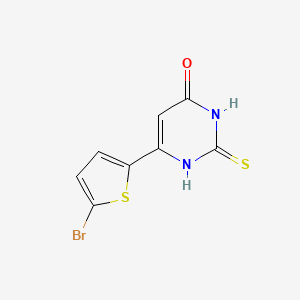

6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 1485644-56-1

Cat. No.: VC3183699

Molecular Formula: C8H5BrN2OS2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485644-56-1 |

|---|---|

| Molecular Formula | C8H5BrN2OS2 |

| Molecular Weight | 289.2 g/mol |

| IUPAC Name | 6-(5-bromothiophen-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) |

| Standard InChI Key | BGKHDTLIEKTAHT-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2 |

| Canonical SMILES | C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2 |

Introduction

Structural Characterization

Molecular Structure and Properties

6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a 2-thioxo-dihydropyrimidin-4-one core (similar to 2-thiouracil) with a 5-bromothiophen-2-yl substituent at the 6-position. The compound combines structural elements found in thiouracil derivatives and brominated thiophenes, creating a unique molecular architecture with potential for diverse chemical reactivity and biological interactions. The molecular structure contains multiple functional groups including a pyrimidinone ring, a thioxo group, and a brominated thiophene ring.

Structural Components

The compound consists of two primary structural components: a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core and a 5-bromothiophen-2-yl moiety. The pyrimidinone core is similar to that found in 5-bromo-2-thiouracil (5-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), which features a bromine atom directly attached to the pyrimidine ring at position 5 . The brominated thiophene component resembles structural elements found in 3,6-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione .

Comparative Structural Analysis

Table 1: Structural Comparison with Related Compounds

Chemical Properties

Physicochemical Characteristics

Based on structural analysis and comparison with similar compounds, 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one likely exhibits several characteristic physicochemical properties. The presence of the thioxo group (C=S) at position 2 of the pyrimidine ring significantly influences the compound's reactivity, creating a center for nucleophilic attack similar to what has been observed in related thiouracil derivatives. The brominated thiophene moiety introduces additional reactivity patterns, particularly for cross-coupling reactions typical of halogenated aromatic compounds.

Structural Tautomerism

Like other thiouracil derivatives, this compound may exist in multiple tautomeric forms involving the migration of protons between nitrogen atoms and changes in the location of double bonds. This tautomerism is significant because it impacts the compound's reactivity, binding properties, and potential biological interactions. The thioxo group can also participate in thione-thiol tautomerism, further diversifying the compound's potential structural forms in solution.

Synthesis Pathways

Retrosynthetic Analysis

The synthesis of 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be approached through multiple pathways, drawing parallels from the synthesis of similar compounds. Based on the synthesis methods described for related structures, several strategic approaches can be envisioned.

Modification of Existing Thiouracil Derivatives

A promising approach would involve the functionalization of 2-thiouracil or 5-bromo-2-thiouracil at the appropriate position with a 5-bromothiophene-2-yl group. This could potentially be achieved through coupling reactions such as Suzuki, Stille, or direct C-H activation methodologies. This approach would leverage the existing pyrimidinone core and introduce the bromothiophene substituent in a targeted manner.

De Novo Synthesis

Alternatively, the compound could be synthesized through the construction of the pyrimidinone ring from simpler precursors. By adapting the methodology described for 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one , a reaction sequence involving a suitable 5-bromothiophene-2-carbonyl derivative and thiourea could potentially yield the target compound. The reaction pathway would involve condensation, cyclization, and possibly subsequent tautomerization steps.

Table 2: Potential Synthetic Approaches

| Synthetic Approach | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| C-H Functionalization of Thiouracil | 2-Thiouracil, 5-bromothiophene-2-boronic acid, catalyst | Direct approach; potentially fewer steps | Regioselectivity concerns; competing reactivity |

| Coupling with 5-Bromo-2-thiouracil | 5-Bromo-2-thiouracil, thiophene-2-boronic acid, catalyst, followed by bromination | Utilizes established chemistry | Multiple steps; selectivity in final bromination |

| De Novo Ring Construction | 5-Bromothiophene-2-carboxaldehyde, thiourea, condensing agents | Flexible; allows for various substitution patterns | Yield and selectivity challenges; potential side reactions |

| Modification of 6-Phenyl-2-thioxo-derivative | 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, bromothiophene reagents | Builds on established syntheses | Requires additional transformation steps |

Reaction Mechanisms

The cyclization reaction to form the pyrimidinone ring typically involves nucleophilic addition followed by intramolecular cyclization. When adapting methods from the synthesis of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, the reaction would likely involve initial formation of an acyclic intermediate through condensation, followed by cyclization to form the heterocyclic core. The exact mechanism would depend on the specific synthetic route chosen, the reaction conditions, and the nature of the starting materials.

Chemical Reactivity

Reactive Sites

6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one contains multiple reactive sites that can participate in various chemical transformations. The thioxo group at position 2 represents a significant center for nucleophilic substitution reactions, as observed in similar thiouracil derivatives. The carbonyl group at position 4 can undergo typical carbonyl chemistry, while the N-H bonds provide sites for N-alkylation or acylation. Additionally, the brominated thiophene moiety offers opportunities for metal-catalyzed coupling reactions.

Functional Group Interconversions

The thioxo group can potentially be converted to other functional groups such as oxo (C=O) through oxidation, amino through amination, or alkylthio through alkylation. These transformations would significantly alter the compound's properties and potentially its biological activities. Such modifications could generate a diverse library of derivatives with varying physicochemical characteristics and potential applications.

Comparison with Related Compounds

Structure-Property Relationships

| Compound | Core Structure | Electronic Properties | Potential Reactivity Patterns | Application Domains |

|---|---|---|---|---|

| 6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Thiouracil with bromothiophene | Extended conjugation; electron-withdrawing effects | Multiple reactive sites; cross-coupling potential | Medicinal chemistry; materials science |

| 5-Bromo-2-thiouracil | Simple thiouracil | Less conjugation; direct halogen effect | Focused on pyrimidine reactivity | Primarily biological applications |

| 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one | Phenyl-substituted thiouracil | Aromatic influence; different electronic distribution | Multiple derivatization pathways | Diverse chemical transformations; biological testing |

| 3,6-Bis(5-bromothiophen-2-yl)-pyrrolo derivatives | DPP pigment core | Extensive conjugation; strong chromophore | Primarily materials-focused chemistry | Predominantly optoelectronic applications |

Research Prospects and Future Directions

Synthetic Methodology Development

Further research could focus on developing efficient, scalable synthetic routes to 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives. This would involve optimizing reaction conditions, exploring green chemistry approaches, and potentially developing one-pot or multicomponent reaction methodologies. The establishment of robust synthetic protocols would facilitate the exploration of this compound class in various applications.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure through the synthesis of analogues with varying substituents could provide valuable insights into structure-activity relationships. Changes to the bromothiophene moiety, substitution at the nitrogen positions, or modifications of the thioxo group could generate a library of compounds with diverse properties and potentially enhanced activities for specific applications.

Interdisciplinary Applications

The compound's hybrid structure positions it at the intersection of medicinal chemistry and materials science, suggesting opportunities for interdisciplinary research. Exploration of its properties and those of its derivatives in both biological testing and materials applications could uncover novel uses spanning multiple fields. Collaborative research across these domains could capitalize on the compound's multifaceted potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume